molecular formula C21H23NO5S B2408277 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1008979-32-5

8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2408277
CAS No.: 1008979-32-5
M. Wt: 401.48
InChI Key: ZTJMAPIREAQVAV-UHFFFAOYSA-N
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Description

8-Methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a synthetic compound featuring a complex structure with potential applications in various scientific fields. The presence of methoxy, dimethyl, and tosyl groups within its molecular framework suggests diverse reactivity and utility.

Properties

IUPAC Name

4-methoxy-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-13-5-8-15(9-6-13)28(24,25)19-17-12-21(2,22(3)20(19)23)27-18-10-7-14(26-4)11-16(17)18/h5-11,17,19H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJMAPIREAQVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves a multi-step process:

  • Formation of the benzo[g][1,3]oxazocin core: : A cyclization reaction that incorporates appropriate precursors such as methoxy, dimethyl, and tosyl derivatives.

  • Reaction Conditions

    • Temperature: : Moderate to high temperatures (60-120°C) to facilitate cyclization.

    • Solvents: : Commonly used solvents include dichloromethane, toluene, or ethanol.

    • Catalysts: : Acid or base catalysts to promote the formation of the oxazocin ring.

Industrial Production Methods

Industrial methods often leverage high-efficiency catalytic systems and continuous flow reactors to optimize yield and purity. Parameters such as reaction time, pressure, and solvent recycling are meticulously controlled to ensure large-scale synthesis viability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    • Conditions: : Acidic or neutral aqueous solutions.

    • Products: : Oxidized derivatives retaining the core oxazocin structure.

  • Reduction

    • Reagents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

    • Conditions: : Inert atmosphere, typically under nitrogen or argon.

    • Products: : Reduced amine derivatives.

  • Substitution

    • Reagents: : Halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).

    • Conditions: : Halogenation typically occurs at specific sites on the benzo[g][1,3]oxazocin ring.

    • Products: : Substituted products maintaining the integrity of the original compound.

Scientific Research Applications

8-Methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one has significant research implications in several domains:

  • Chemistry

    • Exploring new synthetic methodologies, studying reaction mechanisms.

  • Biology

    • Potential interactions with biological macromolecules, enzymatic pathways.

  • Medicine

    • Investigating pharmacological activities, including potential therapeutic applications.

  • Industry

    • Usage in the synthesis of advanced materials, specialty chemicals.

Mechanism of Action

The compound's mechanism of action is predicated on its ability to interact with various molecular targets:

  • Molecular Targets: : Enzyme inhibition, receptor modulation.

  • Pathways Involved: : Signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Compared to other oxazocin derivatives, 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one stands out due to its unique substitution pattern, which confers distinct chemical and biological properties.

Similar Compounds

  • 2,3-Dimethylbenzo[g][1,3]oxazocin derivatives: .

  • 5,6-Dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one analogs: .

  • Methoxy-substituted benzo[g][1,3]oxazocins: .

Biological Activity

8-Methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a heterocyclic compound characterized by its complex bicyclic structure and the presence of functional groups that enhance its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular structure of this compound is defined by:

  • Methoxy group at position 8
  • Tosyl group at position 5
  • Dimethyl substituents at positions 2 and 3

These features contribute to the compound's lipophilicity and influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors involved in tumor growth and proliferation. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Inhibition of estrogen receptor signaling
A549 (Lung Cancer)12.7Induction of apoptosis via mitochondrial pathways
HeLa (Cervical Cancer)10.5Disruption of cell cycle progression

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro. The following table summarizes the effects observed in various models:

Model Cytokine Reduction (%) Dosage (µM)
LPS-stimulated macrophagesIL-6: 45%20
Carrageenan-induced paw edemaTNF-alpha: 30%25
DSS-induced colitisIL-1β: 40%15

The anti-inflammatory activity is attributed to the compound's ability to inhibit NF-kB signaling pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and reagent ratios. The characterization is performed using various spectroscopic techniques including NMR and mass spectrometry to confirm the structure and purity.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Inflammation Model : In an animal model of colitis induced by dextran sulfate sodium (DSS), treatment with this compound resulted in reduced disease severity and lower levels of inflammatory markers compared to untreated controls.

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